Leteprinim

Descripción

Contextualization as a Neuroactive Compound

Leteprinim is recognized as a neuroactive compound due to its ability to influence the function and survival of neurons wikipedia.orgmedchemexpress.com. It is described as having both neuroprotective and nootropic effects wikipedia.orgcaymanchem.commedchemexpress.com. Neuroprotection refers to the preservation of neuronal structure and function, while nootropic effects relate to cognitive enhancement medchemexpress.com. Research indicates that this compound can stimulate the release of nerve growth factors (NGFs) and enhance neuronal survival wikipedia.orgmedchemexpress.com. It has been investigated for its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and stroke wikipedia.org. This compound's neuroactive properties are linked to its ability to induce brain-derived neurotrophic factor (BDNF) mRNA production following spinal cord lesions and NGF mRNA production in the basal forebrain medchemexpress.com. It has also been shown to reduce glutamate toxicity in cultured hippocampal neurons and increase the levels of heme oxygenase-1 and 2 mRNA, enzymes involved in cellular defense against reactive oxygen species medchemexpress.com.

Historical Development and Classification within Neurotherapeutics

This compound's development traces back to the work of A. J. Glasky in the early 1990s, with patents filed in 1991 and 1992 . It was initially developed by NeoTherapeutics manufacturingchemist.com. As a synthetic purine derivative, this compound is classified within neurotherapeutics primarily as a neurotrophic agent and nootropic medchemexpress.comresearchgate.net. Its development was partly driven by the understanding that decreased production of nerve growth factors might be linked to neurodegenerative conditions like Alzheimer's disease uq.edu.au. The initial goal was to develop compounds capable of correcting cellular defects related to nerve growth factors uq.edu.au. This compound was found to stimulate neurite outgrowth and the production of neurotrophic factors uq.edu.auresearchgate.netscilit.com.

While initially showing promise in clinical trials for Alzheimer's disease, including improvements in neuropsychiatric inventory ratings in one Phase II trial, the results from a subsequent larger Phase II trial were not sufficiently statistically significant manufacturingchemist.com. Despite this, this compound has been evaluated for other conditions such as Parkinson's disease, spinal cord injury, and chemotherapy-induced neuropathy manufacturingchemist.comfrontiersin.orgresearchgate.netresearchgate.net. Its classification as a neurotrophic agent stems from its ability to enhance the brain's own nerve growth factors brown.edu. It is also considered a neuroprotectant, particularly in the context of reducing glutamate excitotoxicity and enhancing neuronal sprouting and functional recovery after central nervous system injury scilit.com.

Research findings have explored this compound's effects on memory and neuronal markers. Studies in both young and aged mice have shown that this compound can enhance working memory caymanchem.commedchemexpress.comscilit.com. In PC12 cells, a commonly used cell line for neuronal differentiation studies, this compound has been observed to enhance nerve growth factor-induced neurite growth and increase the production of synaptophysin, a protein associated with synapses caymanchem.commedchemexpress.com.

Here is a summary of some research findings related to this compound's neuropharmacological effects:

| Effect | Model/System | Observation | Source |

| Stimulates release of nerve growth factors | Animals | Elevated neurotrophin levels, including NGF. | nih.gov |

| Enhances survival of neurons | Brain | Neuroprotective effects. | wikipedia.org |

| Induces BDNF mRNA production | Spinal cord lesions (animal models) | Increased BDNF mRNA. | medchemexpress.com |

| Induces NGF mRNA production | Basal forebrain (animal models) | Increased NGF mRNA. | medchemexpress.com |

| Reduces glutamate toxicity | Cultured hippocampal neurons | Protective effect against glutamate-induced damage. | medchemexpress.comscilit.com |

| Increases Heme Oxygenase-1 and 2 mRNA levels | Cells | Suggests a role in cellular defense against oxidative stress. | medchemexpress.comnih.govuky.edunih.gov |

| Enhances working memory | Young and aged mice | Improved performance in memory tests. | caymanchem.commedchemexpress.comscilit.com |

| Enhances NGF-stimulated neurite outgrowth | PC12 cells | Increased neurite extension. | caymanchem.comscilit.com |

| Increases synaptophysin production | PC12 cells | Enhanced levels of a synaptic marker. | caymanchem.commedchemexpress.com |

| Reduces apoptotic neurons | Hypoxic-ischemic brain injury (rat pups) | Significant preservation of neurons in hippocampal regions. | medchemexpress.com |

| Enhances neuronal survival and differentiation | Transgenic mouse model of Alzheimer's disease | Observed in combination therapy targeting Aβ pathology and neurotrophin deficits. | researchgate.netplos.org |

| Improves functional outcome | Acute spinal cord injury (rats) | Preliminary studies indicate improvement. | researchgate.net |

Further research has explored the potential of this compound in combination therapies, such as with scyllo-inositol, to address complex neurodegenerative conditions like Alzheimer's disease by simultaneously targeting amyloid-beta pathology and supporting the neurogenic niche researchgate.netplos.org.

Propiedades

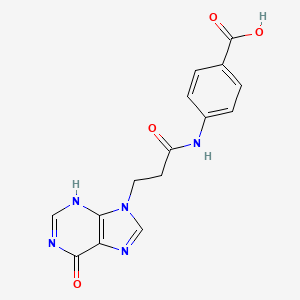

IUPAC Name |

4-[3-(6-oxo-1H-purin-9-yl)propanoylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O4/c21-11(19-10-3-1-9(2-4-10)15(23)24)5-6-20-8-18-12-13(20)16-7-17-14(12)22/h1-4,7-8H,5-6H2,(H,19,21)(H,23,24)(H,16,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPOIZCOJJMTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)CCN2C=NC3=C2N=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160496 | |

| Record name | Leteprinim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138117-50-7 | |

| Record name | Leteprinim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138117-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leteprinim [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138117507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leteprinim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LETEPRINIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBY3IU407M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Leteprinim

Modulation of Neurotrophin Systems

Neurotrophins are a family of proteins crucial for the survival, development, and function of neurons. This family includes Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), neurotrophin-3 (NT-3), and neurotrophin-4/5 (NT-4/5) nih.govmdpi.commdpi.com. Leteprinim has been shown to influence the expression and activity of these vital factors.

Induction of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) Expression and Release

This compound has been demonstrated to elevate neurotrophin levels in animal models nih.govresearchgate.net. Specifically, it can induce the production of both NGF and BDNF mRNA. Studies have shown that this compound potassium can induce BDNF mRNA production following spinal cord lesions and NGF mRNA production in the basal forebrain medchemexpress.commedchemexpress.commedchemexpress.comhoelzel-biotech.commedchemexpress.com. This suggests that this compound may promote neuronal health and function by increasing the availability of these critical growth factors.

Enhancement of Neurotrophin-Mediated Cellular Responses

Beyond simply increasing neurotrophin levels, this compound also appears to enhance the downstream cellular responses mediated by these factors. It has been shown to enhance nerve growth factor-induced neurite outgrowth in PC12 cells scilit.comcaymanchem.com. Neurite outgrowth is a key process in neuronal development and regeneration, involving the extension of axons and dendrites that allow neurons to communicate effectively. This compound also increases the production of synaptophysin in PC12 cells, a protein integral to synaptic vesicles and indicative of increased synaptic activity and potential medchemexpress.comcaymanchem.com.

Mechanisms of Neuroprotection

This compound exhibits neuroprotective properties through several mechanisms, including the attenuation of excitotoxicity, the promotion of neuronal survival, and the modulation of cellular defense systems.

Attenuation of Excitotoxic Pathways (e.g., Glutamate Toxicity)

Excitotoxicity, often mediated by excessive glutamate signaling, is a major contributor to neuronal damage in various neurological conditions, including stroke and neurodegenerative diseases ncats.io. This compound has been shown to reduce glutamate toxicity in cultured hippocampal neurons medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com. This protective effect against excitotoxicity suggests a potential mechanism by which this compound can mitigate neuronal injury in conditions involving excessive glutamate release. Studies in rats have also shown that this compound can protect against kainate-induced excitotoxicity in hippocampal neurons medchemexpress.commedchemexpress.com.

Promotion of Neuronal Survival Mechanisms

This compound promotes the survival of neurons in the brain wikipedia.org. Research indicates that it can enhance neuronal survival and differentiation researchgate.netnih.govplos.org. In models of hypoxic-ischemic brain injury in neonatal rats, this compound significantly reduced the number of apoptotic neurons in the hippocampus and prefrontal and parietal cortices, and preserved neuronal density in hippocampal regions medchemexpress.comcaymanchem.com. This suggests that this compound activates intrinsic cellular pathways that protect neurons from death signals.

Modulation of Cellular Defense Systems (e.g., Heme Oxygenase Pathway)

This compound has been shown to modulate cellular defense systems, particularly the heme oxygenase pathway. It increases the mRNA levels of heme oxygenase 1 (HO-1) and heme oxygenase 2 (HO-2) medchemexpress.commedchemexpress.commedchemexpress.comhoelzel-biotech.commedchemexpress.com. The heme oxygenase system, particularly the inducible isoform HO-1, is a crucial part of the cellular defense against oxidative stress and other insults nih.govnih.gov. HO-1 is induced by various stimuli, including oxidative stress and neuroprotective agents like this compound potassium nih.govnih.govuky.edu. By upregulating HO-1 and HO-2, this compound may enhance the cell's ability to combat reactive oxygen species and maintain cellular homeostasis under stressful conditions.

Here is a summary of some research findings on the cellular effects of this compound:

| Cellular Effect | Model System | Key Finding | Source(s) |

| Induction of NGF mRNA | Basal forebrain (animal models) | Increased NGF mRNA production | medchemexpress.commedchemexpress.commedchemexpress.comhoelzel-biotech.com |

| Induction of BDNF mRNA | Spinal cord lesions (animal models) | Increased BDNF mRNA production | medchemexpress.commedchemexpress.commedchemexpress.comhoelzel-biotech.com |

| Enhancement of Neurite Outgrowth | PC12 cells | Enhanced NGF-mediated neurite outgrowth | scilit.comcaymanchem.com |

| Increased Synaptophysin Production | PC12 cells | Increased secretion of synaptophysin | medchemexpress.comcaymanchem.com |

| Reduction of Glutamate Toxicity | Cultured hippocampal neurons | Reduced neuronal damage induced by glutamate | medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com |

| Protection against Excitotoxicity | Kainate-induced injury (rats) | Protected hippocampal neurons from excitotoxicity | medchemexpress.commedchemexpress.com |

| Promotion of Neuronal Survival | Various models | Enhanced neuronal survival and differentiation, reduced apoptotic neurons | medchemexpress.comcaymanchem.comresearchgate.netnih.govplos.org |

| Increase in HO-1 and HO-2 mRNA levels | Cellular models | Increased mRNA levels of heme oxygenase 1 and 2 | medchemexpress.commedchemexpress.commedchemexpress.comhoelzel-biotech.commedchemexpress.com |

Influence on Neuronal Plasticity and Regeneration

This compound has demonstrated effects on neuronal plasticity and the regenerative capacity of nerve fibers. nih.govscilit.com Neuronal plasticity refers to the ability of the nervous system to change and adapt in response to experience or injury, including the growth of new connections and the reorganization of neural circuits. goums.ac.irneuronup.usnih.govfrontiersin.org

Stimulation of Neurite Outgrowth

Research indicates that this compound stimulates the outgrowth of neurites from PC12 cells and neurons. nih.govscilit.com PC12 cells are a commonly used cell line for studying neuronal differentiation and neurite outgrowth, often in response to NGF. This compound has been shown to enhance NGF-mediated neurite outgrowth in PC12 cells. caymanchem.comcaymanchem.com

Data on the effect of this compound on neurite outgrowth in PC12 cells:

| Compound | Concentration | Effect on Neurite Outgrowth (relative to control) | Reference |

| This compound | 10 µM | Enhanced NGF-induced neurite growth | caymanchem.comcaymanchem.com |

| This compound | 100 µM | Enhanced NGF-induced neurite growth | caymanchem.comcaymanchem.com |

| This compound | 5-100 ng/ml | Increases synaptophysin production | medchemexpress.comcaymanchem.com |

Note: The table presents qualitative findings as specific quantitative data for relative enhancement was not consistently available across sources. Synaptophysin production is an indicator of synapse formation and neuronal differentiation.

Enhancement of Nerve Fiber Regeneration

In addition to stimulating neurite outgrowth in vitro, this compound has been shown to enhance nerve fiber regeneration in vivo. nih.govscilit.com Studies in animal models of acute central nervous system injury, such as spinal cord injury in rats, have investigated the effects of this compound on functional and histological improvement. caymanchem.comcaymanchem.com In a rat model of spinal crush injury, this compound reduced impairments in locomotor function and decreased the amount of necrotic tissue and reactive astrocytes in the spinal cord. caymanchem.com This suggests a role for this compound in supporting the recovery and regeneration of damaged nerve fibers in the context of injury. nih.gov

Cognitive and Metabolic Neuromodulation

This compound has been associated with effects on cognitive functions and metabolic activity within the brain. nih.govmedchemexpress.comnih.govscilit.com These effects are indicative of its potential as a nootropic agent. wikipedia.orgmedchemexpress.comcaymanchem.comhoelzel-biotech.com

Effects on Cortical and Cerebellar Metabolic Activity

Studies have indicated that this compound can influence metabolic rates in specific brain regions. In humans with mild-to-moderate Alzheimer's disease, this molecule increased metabolic rate, particularly in the cerebellum, and sensory and prefrontal cortices. nih.gov

Metabolic activity in the brain, often measured by glucose metabolism, is crucial for neuronal function. Alterations in regional cerebral glucose metabolic rates have been observed in neurodegenerative diseases like Alzheimer's disease. rotman-baycrest.on.ca While the cerebellum is often considered relatively spared in the early stages of Alzheimer's disease compared to the cortex and hippocampus, changes in cerebellar metabolism and its functional coupling with cortical regions have been noted. rotman-baycrest.on.camdpi.com The observed increase in metabolic rate in these regions following this compound administration suggests a potential mechanism by which it may exert its neuromodulatory effects. nih.gov

Enhancement of Cognitive Functions (e.g., Memory, Executive Function)

This compound has demonstrated the ability to enhance cognitive functions, including memory and executive function, in both animal models and humans. nih.govmedchemexpress.comdtic.milscilit.comresearchgate.net Executive functions are a set of cognitive processes that include planning, working memory, attention, and the ability to manage tasks and make decisions. neuronup.usfocuskeeper.coacf.govarrowsmith.ca

In animal studies, this compound enhanced working memory in young mice and reduced time delay-induced working memory errors in aged mice with mild to moderate memory deficits. medchemexpress.comdtic.milcaymanchem.com It has been shown to improve both long-term and short-term memory in rodents. researchgate.net

In a phase II clinical trial involving humans with mild-to-moderate Alzheimer's disease, this compound improved cognitive scores in tests assessing memory, executive function, and attention. nih.gov

Summary of observed cognitive effects:

| Species | Cognitive Function Assessed | Observed Effect of this compound | Reference |

| Mice | Working Memory | Enhanced working memory in young and aged mice | medchemexpress.comdtic.milcaymanchem.com |

| Rodents | Long-term Memory | Improved | researchgate.net |

| Rodents | Short-term Memory | Improved | researchgate.net |

| Humans | Memory, Executive Function, Attention | Improved cognitive scores in patients with mild-to-moderate AD | nih.gov |

These findings suggest that this compound possesses neuromodulatory properties that can positively influence cognitive performance, potentially through its effects on neuronal plasticity, neurotrophic factor support, and metabolic activity in key brain regions. nih.govmedchemexpress.comnih.govscilit.comresearchgate.net

Preclinical Efficacy Studies of Leteprinim

In Vitro Model Systems

In vitro studies using neuronal cell cultures have been instrumental in elucidating the direct effects of Leteprinim on neuronal survival, growth, and function.

Neuronal Cell Culture Models (e.g., PC12 Cells, Hippocampal Neurons)

This compound has been studied in established neuronal cell culture models, including PC12 cells and cultured hippocampal neurons medchemexpress.commedchemexpress.commedchemexpress.com. PC12 cells, a rat pheochromocytoma cell line, are commonly used to study neuronal differentiation and the effects of neurotrophic factors frontiersin.org. Hippocampal neurons are primary neuronal cultures frequently employed to investigate neuroprotection and synaptic function nih.gov.

Assessment of Neurotrophic and Neuroprotective Potency

Studies in PC12 cells have shown that this compound enhances neurotransmitter release and increases the secretion of synaptophysin, a protein indicative of synaptic vesicle presence and neurotransmitter release, at concentrations ranging from 5 to 50 ng/mL over 24 and 48 hours medchemexpress.commedchemexpress.com. This compound has also been shown to stimulate the outgrowth of neurites from PC12 cells and neurons, a key aspect of neurotrophic activity nih.govscilit.com.

In cultured hippocampal neurons, this compound has demonstrated neuroprotective effects by reducing glutamate toxicity medchemexpress.commedchemexpress.commedchemexpress.com. Glutamate excitotoxicity is a significant mechanism of neuronal damage in various neurological conditions. Furthermore, this compound increases the mRNA levels of heme-oxygenase 1 and 2, enzymes involved in cellular defense against reactive oxygen species, suggesting a role in protecting neurons from oxidative stress medchemexpress.commedchemexpress.commedchemexpress.com. This compound has also been shown to stimulate the synthesis and/or release of neurotrophic factors from astrocytes nih.govscilit.com.

Key In Vitro Findings:

| Model System | Observed Effect |

| PC12 Cells | Enhanced neurotransmitter release medchemexpress.commedchemexpress.com |

| Increased synaptophysin secretion medchemexpress.commedchemexpress.com | |

| Stimulated neurite outgrowth nih.govscilit.com | |

| Hippocampal Neurons | Reduced glutamate toxicity medchemexpress.commedchemexpress.commedchemexpress.com |

| Increased heme-oxygenase 1 and 2 mRNA levels medchemexpress.commedchemexpress.commedchemexpress.com | |

| Stimulated neurite outgrowth nih.govscilit.com | |

| Astrocytes | Stimulated synthesis/release of neurotrophic factors nih.govscilit.com |

In Vivo Animal Models of Neurological Disorders

Preclinical efficacy has also been evaluated in various animal models designed to mimic aspects of human neurological disorders. Animal models are crucial for studying the complex interactions within the nervous system and assessing the potential of a compound in a living organism mdpi.combenthambooks.com.

Neurodegenerative Disease Models

This compound has been investigated in animal models of neurodegenerative diseases, including analogues of Alzheimer's and Parkinson's disease.

Alzheimer's Disease Analogues

In transgenic mouse models of Alzheimer's disease, such as TgCRND8 mice which exhibit amyloid-beta (Aβ) pathology, this compound potassium (Neotrofin) has been utilized to address the loss of trophic support plos.orgresearchgate.netnih.gov. Studies have shown that in older TgCRND8 mice with established amyloid load and deficits in neurogenesis, a combination treatment including this compound potassium enhanced neuronal survival and differentiation plos.orgnih.gov. This suggests that this compound can support the neurogenic niche which is impaired by prolonged exposure to Aβ pathology plos.orgnih.gov. This compound is known to increase levels of neurotrophins such as NGF and BDNF plos.org. Neotrofin has also been shown to promote neuritogenesis in vitro and protect against age-related memory decline plos.org.

Parkinson's Disease Analogues

This compound has been evaluated in animal models relevant to Parkinson's disease manufacturingchemist.com. While specific detailed findings from these models were not extensively provided in the search results, the compound's neurotrophic and neuroprotective properties, demonstrated in other models, suggest a potential therapeutic avenue for Parkinson's disease, which is characterized by the degeneration of dopaminergic neurons nih.govnih.gov. Animal models of Parkinson's disease often involve inducing dopaminergic neuronal loss through neurotoxins like 6-OHDA or MPTP, or through genetic modifications nih.govndineuroscience.comaccscience.com. This compound's ability to enhance neurotrophic factor production and protect against neuronal injury could be relevant in these contexts.

Key In Vivo Findings:

| Model System | Relevant Disease Analogue | Observed Effect |

| TgCRND8 Mice (older, established amyloid load) | Alzheimer's Disease | Enhanced neuronal survival (in combination therapy) plos.orgnih.gov |

| Enhanced neuronal differentiation (in combination therapy) plos.orgnih.gov | ||

| Hypoxic-ischemic brain injury rat pups | Acute CNS Injury | Significantly reduced number of apoptotic neurons medchemexpress.commedchemexpress.com |

| Rats (Kainate-induced excitotoxicity) | Excitotoxicity/Seizure | Protection against excitotoxicity of hippocampal neurons medchemexpress.commedchemexpress.com |

| Young and aged mice | Cognitive Decline | Enhanced working memory medchemexpress.commedchemexpress.com |

| Rats (spinal cord lesions) | Spinal Cord Injury | Induced BDNF mRNA production medchemexpress.commedchemexpress.commedchemexpress.com |

| Basal forebrain (in vivo) | Neurotrophic Support | Induced NGF mRNA production medchemexpress.commedchemexpress.commedchemexpress.com |

Models of Acute Central Nervous System Injury

This compound has been evaluated in preclinical models of acute central nervous system injury, demonstrating protective effects in conditions mimicking stroke and traumatic spinal cord damage. Its mechanisms are thought to involve the potentiation of neurotrophic factor activity and protection against excitotoxicity.

Ischemic Stroke Models

Preclinical investigations have included AIT-082 in animal models of acute central nervous system injury, such as stroke, where it has shown protective effects against glutamate-induced neurotoxicity. nih.gov this compound has been identified as a potential treatment for stroke, and studies in mice have indicated its capacity to enhance working memory, a cognitive function often impaired following stroke. nih.gov While specific detailed data on infarct volume reduction or functional recovery directly attributed to this compound in ischemic stroke models were not extensively available in the search results, its known neuroprotective mechanisms and effects on cognitive function in relevant animal models support its potential in this area.

Spinal Cord Injury Models

Studies in animal models of spinal cord injury (SCI) have indicated the potential therapeutic benefits of this compound. Administration of this compound potassium (AIT-082) immediately following acute SCI in rats has been reported to improve functional outcome. nih.gov this compound has also been shown to induce the production of brain-derived neurotrophic factor (BDNF) mRNA following spinal cord lesions. medchemexpress.commedchemexpress.com In a rat model of spinal crush injury, treatment with this compound at a dose of 60 mg/kg per day for 21 days resulted in reduced impairments in locomotor function. caymanchem.comcaymanchem.com This treatment also led to a decrease in the amount of necrotic tissue and the number of reactive astrocytes in the injured spinal cord. caymanchem.comcaymanchem.com Further research in rats with spinal cord injuries demonstrated that treatment with AIT-082 for 7 days increased the levels of ciliary neurotrophic factor (CNTF) and BDNF, both of which are naturally occurring growth factors in the spinal cord. nih.gov

Hypoxic-Ischemic Brain Injury Models

This compound has shown protective effects in preclinical models of hypoxic-ischemic brain injury in neonatal rats. Administration of this compound at a dose of 60 mg/kg significantly reduced the decrease in neuronal density observed in the hippocampal regions, including CA1, CA3, and the dentate gyrus, following hypoxia-induced injury. medchemexpress.comcaymanchem.comcaymanchem.comresearchgate.net Furthermore, treatment with this compound at this dose decreased the number of apoptotic cells, identified by caspase-3 and TUNEL staining, in the hippocampus and the prefrontal and parietal cortices of these neonatal rats. caymanchem.comcaymanchem.com

Models of Peripheral Neuropathies

Preclinical studies have also investigated the efficacy of this compound in models of peripheral neuropathies, particularly those associated with diabetes and chemotherapy.

Diabetic Neuropathy Models

In streptozotocin-induced diabetic rats, treatment with AIT-082 at a dose of 30 mg/kg administered intraperitoneally for eight weeks prevented the depletion of nerve growth factor (NGF) protein in the plantar foot skin and sciatic nerve. e-century.usnih.gov This treatment also led to an increase in NGF protein levels in the associated skeletal muscles. e-century.usnih.gov These beneficial effects were accompanied by the maintenance of normal nerve levels of the neuropeptides substance P (PS) and calcitonin gene-related peptide (CGRP). e-century.usnih.gov Furthermore, AIT-082 treatment ameliorated thermal hypoalgesia and improved the conduction slowing of large sensory fibers in these diabetic rats. e-century.usnih.gov AIT-082 (Neotrofin) is considered a potential drug candidate that induces NGF and consequently substance P, which may contribute to normalizing hyper- and hypoalgesia in diabetic neuropathy models. medscape.org

Chemotherapy-Induced Peripheral Neuropathy Models

This compound (Neotrofin) has demonstrated benefits in experimental models designed to mimic chemotherapy-induced peripheral neuropathy (CIPN). annualreports.com It is currently listed as a preclinical stage product and is undergoing clinical trials for the treatment of CIPN. medchemexpress.comidrblab.netethernet.edu.etbarchart.com Preclinical studies, including one investigating the effects of AIT-082 (Neotrofin) on peripheral neuropathy induced by vincristine treatment in rats, have been conducted to evaluate its efficacy in this context. researchgate.net

Here is a summary of key preclinical findings of this compound in various models:

| Model Type | Animal Model | This compound/AIT-082 Dose and Duration | Key Findings | Source(s) |

| Spinal Cord Injury | Rat (acute SCI) | Not specified | Improved functional outcome. nih.gov | nih.gov |

| Spinal Cord Injury | Rat (spinal cord lesions) | Not specified | Induced BDNF mRNA production. medchemexpress.commedchemexpress.com | medchemexpress.commedchemexpress.com |

| Spinal Cord Injury | Rat (spinal crush injury) | 60 mg/kg/day for 21 days | Reduced locomotor function impairments, decreased necrotic tissue and reactive astrocytes. caymanchem.comcaymanchem.com | caymanchem.comcaymanchem.com |

| Spinal Cord Injury | Rat (spinal cord injuries) | 7 days of treatment | Increased levels of CNTF and BDNF. nih.gov | nih.gov |

| Hypoxic-Ischemic Brain Injury | Neonatal Rat | 60 mg/kg | Reduced decreased neuronal density in hippocampus, decreased apoptotic cells in hippocampus and prefrontal/parietal cortices. medchemexpress.comcaymanchem.comcaymanchem.comresearchgate.net | medchemexpress.comcaymanchem.comcaymanchem.comresearchgate.net |

| Diabetic Neuropathy | Streptozotocin-diabetic Rat | 30 mg/kg IP for 8 weeks | Prevented NGF depletion, increased muscle NGF, maintained PS and CGRP levels, ameliorated thermal hypoalgesia and conduction slowing. e-century.usnih.gov | e-century.usnih.gov |

| Chemotherapy-Induced Neuropathy | Experimental models (e.g., rat) | Not specified | Demonstrated benefits in treating nerve damage. annualreports.comresearchgate.net | annualreports.comresearchgate.net |

Behavioral and Physiological Correlates in Preclinical Studies

Preclinical research on this compound has included assessments of its effects on behavior and physiological markers, particularly in the context of cognitive function and injury models.

Cognitive and Memory Assessments

This compound has been investigated for its potential to enhance cognitive function and memory in preclinical models. Studies indicate that this compound may possess memory-enhancing properties researchgate.net. For instance, it has been shown to enhance working memory in young mice and reduce time delay-induced working memory errors in aged mice with mild to moderate age-related memory deficits caymanchem.com. Another study demonstrated that this compound was able to reverse cycloheximide-induced memory disruption in rats wikipedia.org.

Functional and Histological Outcomes in Injury Models

The effects of this compound have been examined in preclinical models of neurological injury, including spinal cord injury and hypoxic-ischemic brain injury. In a rat model of spinal crush injury, this compound treatment resulted in a reduction in impairments in locomotor function caymanchem.com. Histological analysis in this model indicated that this compound reduced increases in necrotic tissue and the number of reactive astrocytes in the spinal cord caymanchem.com.

In a rat model of hypoxic-ischemic brain injury, this compound significantly reduced the number of apoptotic neurons medchemexpress.com. Specifically, a higher number of preserved neurons was observed in the CA1, CA3 regions of the hippocampus, and the dentate gyrus in treated animals compared to saline-treated controls medchemexpress.com. This compound has also been shown to reduce hypoxia-induced decreases in neuronal density in the hippocampal CA1, CA3, and dentate gyrus regions and decrease the number of caspase-3 and TUNEL-positive cells in the hippocampus and prefrontal and parietal cortices caymanchem.com.

This compound also enhances nerve growth factor-mediated neurite outgrowth from PC12 cells caymanchem.com. It increases the production of synaptophysin caymanchem.commedchemexpress.com.

Brain Metabolic Activity Assessment

This compound's mechanism involves stimulating the release of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) wikipedia.orgmedchemexpress.com. BDNF and NGF are known to play crucial roles in neuronal survival, growth, and synaptic plasticity, processes that are intrinsically linked to brain metabolic demands and activity wikipedia.orgmedchemexpress.com. This compound has been shown to induce BDNF mRNA production following spinal cord lesions and NGF mRNA production in the basal forebrain medchemexpress.com. It also increases heme-oxygenase 1 and 2 mRNA levels, which are involved in cellular defense against reactive oxygen species medchemexpress.com.

Compound Information

| Compound Name | PubChem CID |

| This compound | 135409548 |

Data Tables

Based on the available information, a representative data point for functional recovery in a spinal cord injury model can be presented.

| Study Model | Outcome Measure | This compound Treatment Effect (vs Control) | Source |

| Rat Spinal Injury | Locomotor Function | Reduced Impairments | caymanchem.com |

Based on the available information, a representative data point for histological outcomes in an injury model can be presented.

| Study Model | Histological Marker | This compound Treatment Effect (vs Control) | Source |

| Rat Spinal Crush Injury | Necrotic Tissue | Reduced Increase | caymanchem.com |

| Rat Spinal Crush Injury | Reactive Astrocytes | Reduced Number | caymanchem.com |

| Rat Hypoxic-Ischemic Injury | Apoptotic Neurons | Significantly Reduced Number | medchemexpress.com |

| Rat Hypoxic-Ischemic Injury | Neuronal Density (Hippocampus) | Reduced Hypoxia-Induced Decrease | caymanchem.com |

Clinical Translational Research and Development of Leteprinim

Clinical Study Outcomes and Development Status

Efficacy Endpoints in Phase II Trials (e.g., Cognitive Scores) In a Phase II trial for Alzheimer's disease, leteprinim showed promising results, including a statistically significant improvement in neuropsychiatric inventory ratingmanufacturingchemist.com. This trial involved 431 patients, with 389 completing the coursemanufacturingchemist.com. Patients in this placebo-controlled trial who received the drug as a once-daily oral suspension demonstrated improvement in a test measuring behavioral symptoms like psychosis, aggression, and hallucinationsmanufacturingchemist.com. Another Phase II trial in 521 patients with Alzheimer's disease, where patients received this compound or placebo twice a day, did not yield sufficiently statistically significant resultsmanufacturingchemist.com.

While specific detailed efficacy data for this compound from publicly available sources, particularly regarding cognitive scores like ADAS-Cog or MMSE in a comprehensive tabular format, are limited, the information available points to the neuropsychiatric inventory rating as a key efficacy endpoint where a statistically significant improvement was observed in one Phase II AD trial manufacturingchemist.com.

Chemical Biology and Drug Discovery Aspects of Leteprinim

Structure-Activity Relationship (SAR) Studies and Analogue Development

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery to understand how modifications to a molecule's chemical structure influence its biological activity. This knowledge is crucial for designing compounds with improved potency, selectivity, and pharmacokinetic properties. researchgate.netwikipedia.orgcollaborativedrug.comnih.gov

Exploration of Purine-Hypoxanthine Derivatives

Leteprinim is characterized as a purine-hypoxanthine derivative. medchemexpress.comwikipedia.orgnih.govnih.govmedchemexpress.comresearchgate.net Specifically, it is described as a para-aminobenzoic acid derivative of hypoxanthine. researchgate.net Its ability to elevate neurotrophin levels, including NGF and BDNF, has been demonstrated in animal models. medchemexpress.comnih.govnih.govmedchemexpress.commedchemexpress.commedchemexpress.com This suggests that the core purine-hypoxanthine structure, along with its substituents, is key to its mechanism of action involving the modulation of neurotrophin expression. Research has explored the synthesis of novel derivatives with hypoxanthine or 2-chloro-6-aminopurine as the nucleobase to evaluate their angiogenic activity, though some of these novel compounds did not show angiogenic potencies. researchgate.net

Design and Evaluation of Novel this compound Analogues (e.g., Cubane-based Bioisosteres)

The design and evaluation of novel analogues are critical steps in optimizing the therapeutic potential of a lead compound like this compound. One approach involves the use of bioisosteres, where one chemical motif is replaced with another that is structurally and functionally similar, aiming to modulate physical and biological properties. acs.orgresearchgate.netresearchgate.net

Cubane, a polycyclic cage hydrocarbon, has been explored as a nonclassical phenyl bioisostere. acs.orgresearchgate.netresearchgate.netblumberginstitute.orgacs.orgsci-hub.se This strategy has been applied to this compound, which contains a phenyl ring. Studies have compared this compound (compound 69a) with a cubane analogue (compound 69b) in their ability to promote neurite outgrowth, a measure of neuronal differentiation. blumberginstitute.orgacs.orgsci-hub.se In one instance, the cubane analogue demonstrated a greater effect than this compound in enhancing nerve growth factor's ability to promote neurite growth, with approximately 48% differentiated neurons compared to 38% for this compound. acs.org

Furthermore, metabolic stability studies comparing this compound and its cubane analogue in human liver microsomes did not observe glucuronide metabolites for either compound, suggesting they were not metabolized via this pathway. sci-hub.se While cubane can act as a suitable bioisostere for benzene in biological applications, the feasibility of the compound's biological uptake is a crucial consideration. sci-hub.se

Polypharmacology and Combination Therapeutic Strategies

Polypharmacology, the concept of a single drug interacting with multiple targets or pathways, is increasingly recognized as a valuable approach for complex diseases like neurodegeneration, which involve multifaceted pathological processes. aston.ac.ukmdpi.comnih.gov

Synergistic Effects with Complementary Neurotherapeutic Agents (e.g., Scyllo-inositol)

Given the complex nature of neurodegenerative diseases, combination therapies targeting different aspects of the pathology are being investigated. nih.govmdpi.comnih.govnih.govresearchgate.netplos.org this compound, with its ability to stimulate neurotrophin expression, has been explored in combination with other agents. nih.govnih.govresearchgate.netplos.org

One such combination strategy has involved scyllo-inositol, an agent that modulates amyloid-beta (Aβ) pathology. nih.govnih.govplos.org Studies in a transgenic mouse model of Alzheimer's disease (TgCRND8 mice) with established amyloid load demonstrated that targeting Aβ pathology alone with scyllo-inositol was insufficient to fully rescue deficits in neurogenesis. nih.govnih.govresearchgate.netplos.org However, combining scyllo-inositol treatment with this compound potassium, which stimulates neurotrophin expression, enhanced both neuronal survival and differentiation at an advanced disease stage. nih.govnih.govresearchgate.netplos.org This suggests a synergistic effect between targeting Aβ pathology and supporting the neurogenic niche through neurotrophic support provided by this compound. nih.govnih.govplos.org

Rationales for Multi-Targeted Approaches in Neurodegeneration

The rationale for multi-targeted approaches in neurodegeneration stems from the understanding that these diseases involve a cascade of interconnected pathological events, including protein aggregation, oxidative stress, neuroinflammation, mitochondrial dysfunction, and loss of neurotrophic support. mdpi.comnih.gov Targeting a single pathway may not be sufficient to halt or reverse disease progression. mdpi.com

This compound's mechanism of action, which involves increasing multiple neurotrophins (NGF, BDNF, and others), inherently represents a multi-targeted approach within the neurotrophin system. medchemexpress.comnih.govnih.govmedchemexpress.commedchemexpress.commedchemexpress.com By influencing the expression of several key neurotrophic factors, this compound can potentially impact various aspects of neuronal health, including survival, differentiation, and plasticity. medchemexpress.comnih.govnih.govmedchemexpress.commedchemexpress.commedchemexpress.comnih.govgenesispub.orgfrontiersin.org Combining this neurotrophin-modulating activity with agents that address other pathological hallmarks, such as Aβ toxicity (like scyllo-inositol), provides a more comprehensive therapeutic strategy to tackle the complexity of neurodegenerative diseases. nih.govmdpi.comnih.govnih.govplos.org

Challenges in Neurotrophin-Targeted Drug Development

Developing therapeutics that target the neurotrophin system presents several challenges. One major hurdle for protein-based neurotrophins is their poor pharmacokinetics and bioavailability, as well as their limited ability to cross the blood-brain barrier (BBB). nih.govgenesispub.orgfrontiersin.org While strategies like modifying proteins or using targeted delivery systems are being explored, these remain complex. genesispub.orgfrontiersin.org

Small molecules like this compound, which can modulate neurotrophin function independently of directly binding to receptors or by influencing neurotrophin expression, offer an alternative approach that may overcome some of the delivery challenges associated with protein therapeutics. nih.gov However, small molecule mimetics may have limitations in terms of selectivity and potential non-Trk-mediated side effects. nih.gov

Another challenge in targeting neurotrophins is the complex signaling network involving both the Trk receptors (primarily associated with neuronal survival and growth) and the p75NTR receptor (which can mediate both survival and cell death signals depending on the context). nih.govmdpi.com The final effect of a neurotrophin or a neurotrophin-modulating agent is a balance between the signals from these different receptors. nih.gov Therefore, developing agents that selectively promote beneficial signaling while avoiding pro-apoptotic pathways is crucial.

Receptor Selectivity and Downstream Signaling Pathways (e.g., TrkA vs. p75NTR)

Neurotrophins exert their effects primarily through binding to two main classes of receptors: the tropomyosin receptor kinase (Trk) family (TrkA, TrkB, and TrkC) and the common neurotrophin receptor p75NTR nih.govnih.gov. The Trk receptors are receptor tyrosine kinases that typically mediate cell survival, differentiation, and growth signaling, while p75NTR can signal for both survival and apoptosis, often depending on the presence or absence of co-receptors and the specific ligand (e.g., mature neurotrophins vs. proneurotrophins) nih.govnih.gov.

Nerve Growth Factor (NGF), for example, primarily binds to TrkA, while Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4/5 (NT-4/5) bind to TrkB, and Neurotrophin-3 (NT-3) primarily binds to TrkC nih.gov. All neurotrophins can bind to p75NTR, albeit with varying affinities nih.gov. The interplay between Trk receptor and p75NTR signaling determines the final cellular response to neurotrophins nih.gov.

This compound is described as a compound that can modulate neurotrophin function, but its mechanism of action is distinct from directly binding to Trk receptors or p75NTR as a ligand nih.gov. Instead, this compound is reported to elevate the levels of endogenous neurotrophins, including NGF and BDNF, in animal models nih.govnih.govmedchemexpress.com. By increasing the availability of these endogenous neurotrophic factors, this compound indirectly influences the signaling pathways mediated by TrkA, TrkB, TrkC, and p75NTR nih.govnih.govmedchemexpress.com.

Specifically, by increasing NGF levels, this compound can potentially enhance signaling through the TrkA receptor, which is crucial for the survival and function of certain neuronal populations, such as basal forebrain cholinergic neurons nih.gov. Increased BDNF levels can similarly impact signaling through TrkB, which is involved in synaptic plasticity and neuronal survival nih.gov.

The downstream signaling pathways activated by Trk receptors typically involve the activation of intracellular cascades such as the MAPK/ERK pathway, the PI3K/Akt pathway, and the PLCγ pathway, which collectively promote cell survival, growth, and differentiation medchemexpress.com. p75NTR signaling is more complex and can involve diverse pathways, including those leading to apoptosis (e.g., via JNK activation) or survival, depending on cellular context and co-receptors nih.govnih.gov.

This compound's effect of increasing neurotrophin levels suggests an indirect modulation of these complex signaling networks. Studies have shown that this compound can reduce glutamate toxicity in cultured hippocampal neurons and increase the levels of heme-oxygenase 1 and 2 mRNA, which are involved in cellular defense against oxidative stress medchemexpress.com. These findings suggest that the increased neurotrophin levels induced by this compound may contribute to enhanced neuronal resilience and survival through various downstream protective mechanisms.

Advanced Methodological Approaches in Leteprinim Research

High-Throughput Screening for Neurotrophic Modulators

High-throughput screening (HTS) is a powerful technique utilized in drug discovery to rapidly assess large libraries of compounds for desired biological activity nih.gov. This method is characterized by its speed, efficiency, miniaturization, automation, and computerized data processing nih.gov. HTS can be applied to screen for neurotrophic modulators by using cell-based assays that measure endpoints related to neuronal survival, differentiation, neurite outgrowth, or the expression/release of neurotrophic factors nih.govnih.gov.

Cell-based HTS assays for neurotrophic modulators often utilize neuronal cell lines or primary neurons, including those derived from embryonic stem cells or induced pluripotent stem cells (iPSCs) nih.govresearchgate.net. These cells can be engineered to express reporter genes that are activated in response to neurotrophic signaling, allowing for high-throughput detection of compounds that modulate these pathways nih.gov. For example, assays using nuclear factor of activated T-cells (NFAT) beta-lactamase reporter lines stably expressing Trk kinases have been developed and validated for HTS of Trk modulators nih.gov. Another approach involves screening for compounds that enhance ATP levels in neuronal-like cells as a measure of improved mitochondrial function, which is relevant to neuronal health and survival rcsi.com.

HTS can identify small molecules that facilitate neural differentiation or modulate the cellular microenvironment wjgnet.com. RNA interference (RNAi)-based HTS has also been used to identify genes that regulate neural development and dissect signal transduction pathways relevant to neurotrophic effects wjgnet.com.

Advanced Neuroimaging Techniques in Clinical and Preclinical Settings

Advanced neuroimaging techniques play a crucial role in assessing the structural and functional effects of neurotrophic modulators like Leteprinim in both preclinical research and clinical trials nih.govresearchgate.net. These techniques provide non-invasive means to study the brain and monitor changes associated with disease progression and therapeutic intervention nih.gov.

Techniques such as Magnetic Resonance Imaging (MRI), including structural MRI and functional MRI (fMRI), are used to evaluate changes in brain volume, white matter integrity, and neural activity patterns nih.govbohrium.com. For instance, fMRI can measure changes in local perfusion linked to synaptic activity nih.gov. Diffusion Tensor Imaging (DTI) can provide information on white matter pathways and assess the extent of white matter damage bohrium.com.

Positron Emission Tomography (PET) is another key neuroimaging modality. [18F]-FDG PET, which measures glucose metabolism, is considered a standard method for detecting metabolic changes in neurodegenerative disorders nih.gov. Amyloid imaging with PET can demonstrate fibrillar amyloid plaques, while CSF measures can reveal levels of amyloid protein and tau, which are biomarkers for Alzheimer's disease researchgate.net.

While specific detailed neuroimaging data directly linked to this compound in the provided search results are limited, the application of these techniques is standard in evaluating neurotrophic agents. Neuroimaging can help determine central mechanisms of body-brain interactions and potentially inform individualized treatment regimens nih.gov. Studies have shown that this compound increased metabolic rate, especially in the cerebellum, and sensory and prefrontal cortices in humans with mild-to-moderate Alzheimer's disease nih.gov. Neuroimaging can also be used to assess neuroplasticity and functional connectivity, particularly in relation to factors like BDNF and TrkB mdpi.com.

Molecular and Cellular Biology Techniques for Pathway Elucidation

Molecular and cellular biology techniques are essential for unraveling the precise mechanisms by which this compound and other neurotrophic modulators exert their effects at the molecular and cellular levels mdpi.comstudysmarter.co.uk. These approaches allow researchers to investigate the interactions of compounds with their targets, analyze downstream signaling pathways, and assess changes in gene and protein expression creative-biolabs.com.

Techniques such as quantitative polymerase chain reaction (qPCR) or reverse transcription PCR (RT-PCR) are used to measure mRNA levels of neurotrophic factors and other relevant genes medchemexpress.comresearchgate.net. For example, this compound has been shown to induce brain-derived neurotrophic factor (BDNF) mRNA production following spinal cord lesions and nerve growth factor (NGF) mRNA production in the basal forebrain medchemexpress.commedchemexpress.com. Western blotting is commonly used to analyze protein expression levels and phosphorylation states, which can indicate activation of signaling pathways nih.gov.

Cell culture models, including primary neurons, neuronal cell lines, and iPSC-derived neurons, are widely used to study the cellular effects of neurotrophic modulators medchemexpress.comnih.govresearchgate.net. These models allow for controlled experiments to investigate aspects such as neuronal survival, neurite outgrowth, neurotransmitter release, and protection against excitotoxicity medchemexpress.comscilit.com. This compound has been shown to enhance neurotransmitter release and increase synaptophysin secretion in PC12 cells medchemexpress.commedchemexpress.com.

Other techniques include immunohistochemistry to visualize protein localization in tissues and analysis of protein-protein interactions to understand how neurotrophic receptors signal helsinki.fi. Genetic approaches, such as using viral vectors to express or silence specific genes in targeted neuron types, can help clarify the roles of particular molecules in neurotrophic pathways creative-biolabs.com.

Computational Chemistry and Rational Drug Design for Analogue Development

Computational chemistry and rational drug design approaches are increasingly integrated into the research and development of neurotrophic modulators and their analogues frontiersin.org. These methods leverage computer simulations and modeling to predict molecular properties, interactions with biological targets, and potential efficacy, guiding the design of novel compounds researchgate.netnih.gov.

Computational chemistry techniques include molecular docking, which predicts the binding orientation and affinity of a small molecule to a target protein, and molecular dynamics simulations, which study the time-dependent behavior of molecular systems nih.govscivisionpub.com. These methods can be used in structure-based drug design, where the 3D structure of the target is known, or ligand-based drug design, which relies on information from known active compounds nih.gov.

Rational drug design aims to design novel compounds with improved properties based on the understanding of the target and the structure-activity relationships of existing molecules researchgate.net. This can involve designing compounds that mimic the binding of natural neurotrophins to their receptors or developing small molecules that modulate neurotrophic signaling pathways nih.govjscimedcentral.com.

Computational studies have been used to corroborate the interaction of potential neurotrophic modulators with their targets nih.gov. High-throughput virtual screening, a computational equivalent of HTS, can rapidly screen large databases of chemical compounds to identify potential hits based on predicted binding affinity or other desired properties jscimedcentral.com. These computational approaches can accelerate the drug discovery process and reduce the need for extensive experimental screening frontiersin.orgresearchgate.net. While specific computational studies on this compound's analogue development were not detailed in the provided results, the principles of computational chemistry are broadly applicable to the design and optimization of purine derivatives and other small molecules targeting neurotrophic pathways researchgate.netresearchgate.net.

Future Perspectives and Research Gaps in Leteprinim Research

Unexplored Therapeutic Avenues and Niche Indications

While Leteprinim has been investigated for its potential in Alzheimer's disease, Parkinson's disease, and stroke, its neurotrophic and neuroprotective properties suggest potential applications in other neurological conditions. wikipedia.orgmanufacturingchemist.com Research indicates that this compound can stimulate the release of nerve growth factors (NGF) and enhance neuronal survival. wikipedia.org This broad mechanism of action could be beneficial in disorders characterized by neuronal damage or dysfunction beyond the primary focus of initial studies.

For instance, the drug has also been evaluated for the treatment of spinal cord injury and chemotherapy-induced neuropathy. manufacturingchemist.com The ability of this compound to induce brain-derived neurotrophic factor (BDNF) mRNA production following spinal cord lesions and NGF mRNA production in the basal forebrain highlights its potential in promoting neuroregeneration. medchemexpress.com Further research is needed to systematically explore these and other potential niche indications where enhancing neurotrophic support could offer therapeutic benefits. This could include peripheral neuropathies of different etiologies or other forms of acquired brain injury.

Elucidation of Residual Mechanistic Ambiguities

While it is known that this compound stimulates the release of neurotrophic factors like NGF and BDNF, the precise molecular pathways and downstream effects are not fully characterized. wikipedia.orgmedchemexpress.com Understanding the specific receptors and intracellular signaling cascades activated by this compound that lead to increased neurotrophin expression and neuronal survival is crucial. Research suggests that this compound increases heme-oxygenase 1 and 2 mRNA levels, which are involved in cellular defense against reactive oxygen species. medchemexpress.com However, the full spectrum of its molecular interactions and how these contribute to its observed neuroprotective and cognitive effects warrants further investigation. Addressing these mechanistic ambiguities could reveal additional therapeutic targets or optimize treatment strategies.

Strategies for Enhancing Clinical Translation

Translating preclinical findings of neuroprotective agents into successful clinical therapies remains a significant challenge in neuroscience. nih.govnih.gov Despite promising results in Phase II trials for Alzheimer's disease, this compound's clinical development faced challenges, with results not always reaching sufficient statistical significance in larger trials. manufacturingchemist.com

Factors that may influence the success of clinical translation include optimizing dosing regimens, identifying specific patient populations most likely to benefit, and developing sensitive and reliable outcome measures. The route of administration and formulation can also play a role in drug delivery to the central nervous system, which is particularly challenging due to the blood-brain barrier. nih.gov While this compound has been administered as an oral suspension, exploring alternative delivery methods or formulations could potentially enhance its efficacy. manufacturingchemist.com Further research is needed to identify the critical factors that hindered previous clinical trials and develop strategies to overcome these hurdles for future clinical development.

Potential for Repurposing or New Derivative Development

Given its established neurotrophic activity, this compound holds potential for repurposing in conditions where enhancing neuronal health is beneficial, as discussed in Section 7.1. wikipedia.orgmanufacturingchemist.com Furthermore, the structure of this compound, a hypoxanthine derivative, provides a scaffold for the development of novel analogs with potentially improved pharmacokinetic properties, efficacy, or specificity. wikipedia.orgresearchgate.net

Research into new derivatives could focus on enhancing blood-brain barrier penetration, increasing metabolic stability, or targeting specific neurotrophin pathways more selectively. For example, studies comparing this compound to novel analogs, such as cubane analogs, have shown that modifications can influence the degree of neurite outgrowth enhancement. acs.org This suggests that structural modifications could lead to compounds with superior neurotrophic activity compared to the parent compound. acs.org Exploring the structure-activity relationship of this compound and its derivatives could lead to the identification of more potent and targeted neurotherapeutic agents.

Q & A

Q. What is the molecular mechanism by which Leteprinim stimulates neurite growth and neurotrophic factor production in astrocytes?

this compound, a hypoxanthine derivative, promotes neurite outgrowth via modulation of purinergic signaling pathways, particularly through adenosine receptor activation. Astrocytes exposed to this compound upregulate neurotrophic factors (e.g., BDNF, NGF) via intracellular cAMP/PKA signaling . To validate this, researchers should:

- Perform in vitro dose-response assays using primary astrocyte cultures.

- Quantify adenosine release via HPLC or LC-MS.

- Block specific receptors (e.g., A2A) to isolate mechanistic pathways.

Q. What standardized assays are recommended for evaluating this compound’s neurotrophic activity?

Key assays include:

- Neurite Outgrowth Assay : Measure axon length in SH-SY5Y neurons co-cultured with this compound-treated astrocytes .

- ELISA/MSD Multiplex : Quantify BDNF, NGF, and GDNF levels in astrocyte-conditioned media.

- cAMP Assay : Use FRET-based sensors to confirm cAMP elevation in astrocytes . Include positive controls (e.g., forskolin) and negative controls (untreated cells) to ensure reproducibility .

Q. How does this compound’s efficacy vary across cell types or species?

Preliminary studies show interspecies variability:

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo neurotrophic effects of this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or microenvironmental differences. Strategies include:

- Pharmacokinetic Profiling : Measure this compound’s plasma/brain concentration ratio in rodent models.

- Microdialysis : Monitor extracellular adenosine in target brain regions.

- Single-Cell RNA Sequencing : Compare astrocyte activation markers in vitro vs. in vivo .

Q. What experimental design principles optimize this compound’s dose-response studies in complex models (e.g., neurodegenerative disease models)?

- Use adaptive dose-ranging designs to minimize animal use while maximizing data quality.

- Stratify cohorts by disease severity (e.g., motor scores in ALS models).

- Apply longitudinal mixed-effects models to account for individual variability .

- Reference FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for ethical and practical rigor .

Q. How should researchers address conflicting data on this compound’s specificity for adenosine receptors vs. off-target effects?

- Conduct radioligand binding assays to quantify affinity for A1, A2A, A2B, and A3 receptors.

- Use CRISPR-knockout astrocytes to isolate receptor-specific effects.

- Compare transcriptomic profiles (RNA-seq) of this compound-treated vs. receptor agonist-treated cells .

Q. What statistical methods are recommended for analyzing this compound’s synergistic effects with other neuroprotectants?

- Apply Chou-Talalay Combination Index to quantify synergism/antagonism.

- Use factorial ANOVA to test interactions between this compound and co-treatments (e.g., riluzole in ALS).

- Validate findings with post hoc power analysis to ensure reproducibility .

Methodological Challenges & Solutions

Q. How can researchers improve the reproducibility of this compound’s effects across laboratories?

- Adopt BRET (Bioluminescence Resonance Energy Transfer) for real-time monitoring of intracellular signaling.

- Share raw data and protocols via repositories like Zenodo or Figshare.

- Follow ARRIVE 2.0 guidelines for preclinical studies to standardize reporting .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for in vivo studies?

- Characterize each batch via NMR, HPLC, and mass spectrometry.

- Include a reference standard (e.g., AIT 082 acid) in all experiments.

- Use stability-indicating assays to monitor degradation under storage conditions .

Q. How should longitudinal studies balance endpoint selection (e.g., behavioral vs. molecular) for this compound trials?

- Prioritize composite endpoints (e.g., motor function + biomarker levels).

- Use machine learning (PCA or clustering) to identify correlated outcomes.

- Pre-register hypotheses on platforms like Open Science Framework to reduce bias .

Data Presentation Guidelines

- Tables : Include confidence intervals, effect sizes, and p-values for all key findings.

- Figures : Use boxplots for dose-response data and heatmaps for transcriptomic profiles.

- Supplemental Materials : Provide raw data, code, and detailed protocols for replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.